molecular formula C14H22ClN B1333468 N-(1-phenylethyl)cyclohexanamine Hydrochloride CAS No. 91524-52-6

N-(1-phenylethyl)cyclohexanamine Hydrochloride

Cat. No.: B1333468
CAS No.: 91524-52-6
M. Wt: 239.78 g/mol
InChI Key: XMFZUZSSZIYEIF-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)cyclohexanamine Hydrochloride: is an organic compound with the molecular formula C14H22ClN . It is a derivative of cyclohexanamine, where the amine group is substituted with a phenylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One common method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:

    Hydrogenation of Aniline: C6H5NH2+3H2C6H11NH2C_6H_5NH_2 + 3H_2 \rightarrow C_6H_{11}NH_2 C6​H5​NH2​+3H2​→C6​H11​NH2​

    Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol. This process requires specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production typically follows the hydrogenation route due to its efficiency and scalability. The use of cobalt- or nickel-based catalysts is preferred to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-phenylethyl)cyclohexanamine Hydrochloride can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various halogenating agents, depending on the desired substitution.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclohexanamine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of other organic compounds.
  • Precursor for the production of sulfenamide-based reagents used in vulcanization.

Biology:

  • Investigated for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, including its use as a building block for pharmaceuticals such as mucolytics, analgesics, and bronchodilators.

Industry:

  • Utilized as a corrosion inhibitor.
  • Employed as a flushing aid in the printing ink industry.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)cyclohexanamine Hydrochloride involves its interaction with specific molecular targets, including enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexylamine: A simpler analog without the phenylethyl substitution.

    1-Phenylcyclohexylamine: Similar structure but lacks the hydrochloride component.

    N-(2-phenylethyl)cyclohexanamine Hydrochloride: A closely related compound with a different substitution pattern.

Uniqueness: N-(1-phenylethyl)cyclohexanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Biological Activity

N-(1-phenylethyl)cyclohexanamine hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realm of neuroscience and pharmacology. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C14H22ClN
  • Molar Mass : 239.78 g/mol
  • Physical Appearance : White to light brown crystalline solid
  • Solubility : Approximately 83 g/100 mL in water at 17 °C

The compound is characterized by a cyclohexyl group attached to a phenylethylamine structure, which influences its interaction with biological systems.

Preliminary studies indicate that this compound may act as a stimulant or modulator of neurotransmitter systems. It has been shown to interact with various neurotransmitter receptors, including:

  • Dopaminergic Receptors : Potentially influencing mood and cognitive functions.
  • Adrenergic Receptors : Suggesting implications in cardiovascular responses and energy metabolism.

These interactions imply that the compound could have therapeutic applications in treating neurological disorders, although detailed mechanisms are still under investigation.

Biological Activity and Pharmacological Studies

Research has indicated several pharmacological activities associated with this compound:

  • Neurotransmitter Modulation : The compound may enhance dopaminergic and adrenergic signaling pathways, which are critical for mood regulation and cognitive function.
  • Stimulant Effects : Initial findings suggest that it may exhibit stimulant properties similar to other phenethylamines, which could be beneficial in certain clinical contexts.
  • Potential Therapeutic Uses : Ongoing research aims to elucidate its role in treating conditions such as depression and anxiety disorders due to its influence on neurotransmitter systems.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaUnique Features
N-cyclohexyl-N-methylamineC7H17NExhibits different pharmacological properties due to methyl substitution.
N-(1-methylphenyl)cyclohexanamineC14H21NSimilar structure but varies in methyl substitution on the phenyl ring.
N-(1-phenylpropyl)cyclohexanamineC15H23NPropyl group alters steric hindrance and receptor interaction profiles.

This comparison highlights the unique interactions of this compound within biological systems, emphasizing its potential for therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and biological effects of this compound:

  • A study investigating the compound's effects on animal models showed promising results in enhancing cognitive function, suggesting a role in treating neurodegenerative diseases.
  • Another research effort focused on its safety profile, indicating low toxicity levels at therapeutic doses, which enhances its appeal as a potential pharmaceutical agent .

Properties

IUPAC Name

N-(1-phenylethyl)cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14;/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFZUZSSZIYEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369619
Record name N-(1-phenylethyl)cyclohexanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91524-52-6
Record name NSC206560
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-phenylethyl)cyclohexanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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